molecular formula C8H6ClFN4O B1440610 2-azido-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1093981-49-7

2-azido-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B1440610
M. Wt: 228.61 g/mol
InChI Key: YORACBZKYNNKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-Azido-N-(3-chloro-4-fluorophenyl)acetamide can be represented by the empirical formula C8H6ClFN4O . The molecular weight of the compound is 228.61 g/mol.

Scientific Research Applications

Potential Pesticide Applications

  • Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds related to 2-azido-N-(3-chloro-4-fluorophenyl)acetamide, have been characterized by X-ray powder diffraction and identified as potential pesticides (E. Olszewska, S. Pikus, & B. Tarasiuk, 2008). These findings highlight the chemical's relevance in agricultural research and its potential utility in pest management strategies.

Synthetic Utility in Medicinal Chemistry

  • Novel N-(3-chloro-4-fluorophenyl) derivatives have been synthesized and evaluated for anti-inflammatory activity. Among these, specific derivatives exhibited significant anti-inflammatory effects, pointing towards the compound's utility in the synthesis of new therapeutic agents (K. Sunder & Jayapal Maleraju, 2013).

Applications in Organic Synthesis

  • Research on aryl and heteroaryl azido compounds, including the synthesis from corresponding fluoro and chloro compounds, underlines the synthetic utility of azido derivatives in organic chemistry. Such studies are crucial for developing new synthetic pathways and materials (R. Ranjbar-Karimi & H. Azizi, 2017).

Antimicrobial Activity

  • Synthesized derivatives of 2-chloro-N-(4-fluorophenyl) acetamide have been investigated for their antimicrobial properties. These studies contribute to the search for new antimicrobial agents and offer insights into the structural requirements for bacterial and fungal inhibition (K. Parikh & D. Joshi, 2014).

properties

IUPAC Name

2-azido-N-(3-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN4O/c9-6-3-5(1-2-7(6)10)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORACBZKYNNKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN=[N+]=[N-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N-(3-chloro-4-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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